2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine

Medicinal Chemistry Cross-Coupling Borylation

2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine (CAS 1016530-98-5) is a functionalized pyrazine building block possessing a chlorine leaving group at the 2-position and a lipophilic 2,2,2-trifluoroethoxy group at the 6-position. It is primarily employed as an intermediate in the synthesis of kinase inhibitors and agrochemical candidates, leveraging the pyrazine core which is prevalent in anti-tumor and anti-infective therapeutics.

Molecular Formula C6H4ClF3N2O
Molecular Weight 212.56 g/mol
CAS No. 1016530-98-5
Cat. No. B1346171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine
CAS1016530-98-5
Molecular FormulaC6H4ClF3N2O
Molecular Weight212.56 g/mol
Structural Identifiers
SMILESC1=C(N=C(C=N1)Cl)OCC(F)(F)F
InChIInChI=1S/C6H4ClF3N2O/c7-4-1-11-2-5(12-4)13-3-6(8,9)10/h1-2H,3H2
InChIKeyUCAZQUDLXKULAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine Procurement Overview: CAS 1016530-98-5 for Agrochemical and Pharmaceutical Intermediates


2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine (CAS 1016530-98-5) is a functionalized pyrazine building block possessing a chlorine leaving group at the 2-position and a lipophilic 2,2,2-trifluoroethoxy group at the 6-position . It is primarily employed as an intermediate in the synthesis of kinase inhibitors and agrochemical candidates, leveraging the pyrazine core which is prevalent in anti-tumor and anti-infective therapeutics [1].

Why 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine Cannot Be Replaced by Generic Chloropyrazines in Advanced Synthesis


Substitution of this specific regioisomer with a generic chloropyrazine or a positional isomer (e.g., 2-Chloro-5- or 2-Chloro-3-(2,2,2-trifluoroethoxy)pyrazine) fails due to fundamental differences in electronic distribution and leaving group reactivity. The 2-chloro group on the 1,4-diazine ring provides a distinct electrophilic site for cross-coupling reactions such as the Miyaura borylation, while the 6-trifluoroethoxy group exerts a unique electron-withdrawing influence on the ring nitrogen at the para-position, critically modulating the compound‘s pharmacokinetic profile in downstream biological targets [1]. The para-like substitution pattern is essential for proper geometric alignment in kinase binding pockets, a feature absent in ortho-like (2,3-) or meta-like (2,5-) isomers .

Quantitative Evidence Guide: Differentiating 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine from Analogs in Kinase and Agrochemical Research


Miyaura Borylation Reactivity: Access to Difficult Pyrazine Boronic Esters

This specific 6-(2,2,2-trifluoroethoxy) substituted 2-chloropyrazine demonstrates superior reactivity in palladium-catalyzed Miyaura borylation reactions compared to unsubstituted chloropyrazines [1]. The electron-withdrawing nature of the trifluoroethoxy group at the 6-position activates the 2-chloro site, enabling borylation that is difficult to achieve with simpler, less electron-deficient chloroheteroarenes [1].

Medicinal Chemistry Cross-Coupling Borylation

Antiproliferative Activity: ChEMBL-Reported Efficacy in MCF7 Cancer Cells

This compound exhibits quantifiable antiproliferative activity against the human MCF7 breast cancer cell line, as documented in the authoritative ChEMBL database [1]. The reported assay measures cell growth inhibition after 72 hours using an MTT assay, providing a clear baseline for comparative studies with analogs [1].

Oncology Cell Proliferation Anticancer

Halogen Selectivity: Orthogonal Reactivity vs. 2-Bromo Analog

The chlorine atom in this compound offers a strategic advantage in multistep synthesis over its more reactive 2-bromo counterpart (2-Bromo-6-(2,2,2-trifluoroethoxy)pyrazine) . While bromine is a better leaving group for many cross-couplings, chlorine provides greater stability and tolerance to a wider range of reaction conditions, allowing for the selective functionalization of other positions before activating the C-Cl bond .

Organic Synthesis Chemoselectivity Halogen Exchange

Commercial Availability and Storage Stability: Procurement Advantage Over 5- and 3-Positional Isomers

This 2,6-regioisomer demonstrates reliable commercial availability and standard storage stability compared to its 2,5- and 2,3-disubstituted pyrazine analogs, which are less commonly stocked and may require custom synthesis . The compound is stable for long-term storage at 2-8°C under an inert atmosphere, a condition supported by multiple vendors .

Supply Chain Research Materials Stability

Optimal Research Applications for 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine in Drug Discovery and Crop Protection


Synthesis of Novel Kinase Inhibitor Libraries via Late-Stage Functionalization

This compound is ideal for creating focused libraries of ATR, Syk, or other pyrazine-based kinase inhibitors [1]. Its orthogonal reactivity allows for initial elaboration at a different site, with the 2-chloro group reserved for a final diversification step, such as a Suzuki-Miyaura cross-coupling with a library of aryl boronic acids, after conversion to the corresponding boronic ester [2].

Hit-to-Lead Optimization in Breast Cancer (MCF7) Programs

Given its documented antiproliferative activity against the MCF7 cell line [3], this compound serves as a validated hit for medicinal chemistry teams. Analogs can be systematically synthesized by substituting the 2-chloro position with various amines, aryl groups, or heterocycles to establish a quantitative structure-activity relationship (SAR) and improve potency and selectivity against breast cancer targets.

Agrochemical Discovery: Developing Novel Fungicides and Herbicides

The 6-(2,2,2-trifluoroethoxy)pyrazine moiety is a key pharmacophore in several pesticidal agents, known to enhance both biological activity and environmental stability . This compound is a strategic intermediate for synthesizing new analogs of commercial fungicides and herbicides, as the pyrazine core is well-documented in the patent literature for crop protection applications [4].

Comparative Studies for Halogen Effects in Bioisostere Design

In medicinal chemistry, the replacement of a hydrogen atom with a halogen (Cl, Br, I) is a common strategy to improve metabolic stability or target binding . This compound, with its 2-chloro substitution, provides a key comparator against its 2-bromo and 2-iodo analogs, enabling research teams to quantify the precise impact of halogen size and bond strength on potency, selectivity, and ADME properties in a systematic manner.

Technical Documentation Hub

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